molecular formula C12H16BrNO B7592638 N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide

N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide

Cat. No. B7592638
M. Wt: 270.17 g/mol
InChI Key: OHCKBYWIVAZRNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide, also known as Brivaracetam, is a chemical compound that belongs to the racetam family. It is a selective high-affinity synaptic vesicle protein 2A (SV2A) ligand that is used as an antiepileptic drug.

Mechanism of Action

The mechanism of action of N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide involves its binding to SV2A. This binding inhibits the release of neurotransmitters, which reduces the likelihood of seizures. The drug has been found to have a higher affinity for SV2A than other antiepileptic drugs, which may explain its effectiveness in treating drug-resistant epilepsy.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase GABAergic inhibition, which is thought to be the primary mechanism by which it reduces seizures. The drug has also been found to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide has a number of advantages and limitations for lab experiments. One advantage is its high affinity for SV2A, which makes it a useful tool for studying the role of this protein in neurotransmitter release. However, the drug's specificity for SV2A may limit its usefulness in studying other aspects of epilepsy and neurodegenerative diseases.

Future Directions

There are a number of future directions for research on N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide. One area of research is the development of new antiepileptic drugs that target SV2A. Another area of research is the use of the drug in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, research is needed to better understand the mechanism of action of the drug and its effects on the brain.

Synthesis Methods

The synthesis of N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide involves the reaction between 3-bromobenzyl cyanide and isobutyryl chloride. The reaction takes place in the presence of a base and a solvent. The product is then purified using chromatography techniques.

Scientific Research Applications

N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide has been extensively researched for its antiepileptic properties. It has been shown to have a high affinity for SV2A, which is a protein that is involved in the regulation of neurotransmitter release. The drug has been found to reduce seizures in patients with epilepsy, including those who are resistant to other antiepileptic drugs.

properties

IUPAC Name

N-[1-(3-bromophenyl)-2-methylpropan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-9(15)14-12(2,3)8-10-5-4-6-11(13)7-10/h4-7H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCKBYWIVAZRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C)(C)CC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.